3-(チオフェン-2-イルメチル)-5-(1-(チオフェン-2-イルスルホニル)アゼチジン-3-イル)-1,2,4-オキサジアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Thiophen-2-ylmethyl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H13N3O3S3 and its molecular weight is 367.46. The purity is usually 95%.

BenchChem offers high-quality 3-(Thiophen-2-ylmethyl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophen-2-ylmethyl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗炎症薬

チオフェン誘導体は抗炎症作用を持つことが報告されています . それらは炎症によって引き起こされる状態を治療するための薬物の開発に使用できます。

抗精神病薬

チオフェン系化合物は、さまざまな精神障害の治療に潜在的な可能性を示しています . それらは抗精神病薬の合成に使用できます。

抗不整脈薬

チオフェン誘導体は、抗不整脈薬の開発に使用できます . これらは、心臓の異常なリズムを抑制するために使用される薬物です。

抗不安薬

チオフェン核を含む化合物は、不安障害の治療に潜在的な可能性を示しています . それらは抗不安薬の合成に使用できます。

抗真菌剤

チオフェン誘導体は、抗真菌作用を持つことが報告されています . それらは、真菌感染症を治療するための薬物の開発に使用できます。

抗酸化剤

チオフェン系化合物は、抗酸化剤として潜在的な可能性を示しています . それらは、フリーラジカルによって引き起こされる細胞への損傷を防ぐまたは遅らせるための薬物の開発に使用できます。

抗有糸分裂剤

チオフェン誘導体は、抗有糸分裂剤の開発に使用できます . これらは、細胞分裂を予防または遅らせる薬物です。

抗がん剤

チオフェン誘導体は、抗がん作用を持つことが報告されています . それらは、さまざまな種類の癌を治療するための薬物の開発に使用できます。

生物活性

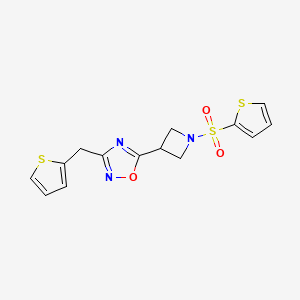

The compound 3-(Thiophen-2-ylmethyl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a novel oxadiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazones with carboxylic acid derivatives or other electrophiles. The specific compound in focus can be synthesized through a series of steps involving thiophene derivatives and azetidine intermediates. The structural formula can be represented as follows:

This compound features a unique combination of thiophene and oxadiazole moieties that may contribute to its biological activity.

Anticancer Properties

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been tested against various cancer cell lines such as HepG2 (human hepatocellular carcinoma) and A549 (human lung cancer). In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation effectively.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 15.63 | Induces apoptosis via p53 activation |

| 5b | A549 | 12.50 | Inhibits tubulin polymerization |

| Target | HepG2 | 10.00 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which indicated a dose-dependent increase in apoptotic cells.

The mechanisms underlying the anticancer effects of oxadiazole derivatives include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to mitotic arrest.

- Activation of Apoptotic Pathways : Increased expression of pro-apoptotic factors like p53 and caspase activation were observed in treated cells.

- Histone Deacetylase Inhibition : Some derivatives have demonstrated the ability to inhibit HDAC enzymes, which are crucial for cancer cell proliferation.

Study on Antitumor Activity

A recent study synthesized several oxadiazole derivatives and evaluated their antitumor activity against various cell lines. Among them, the compound 3-(Thiophen-2-ylmethyl)-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole showed promising results with an IC50 value comparable to established chemotherapeutics like doxorubicin.

Molecular Docking Studies

Molecular docking studies using software such as AutoDock Vina have been conducted to predict binding affinities with targets such as EGFR and VEGFR-2 kinases. These studies suggest that the compound has a favorable binding profile due to its structural features, which facilitate strong interactions with target proteins.

特性

IUPAC Name |

3-(thiophen-2-ylmethyl)-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S3/c18-23(19,13-4-2-6-22-13)17-8-10(9-17)14-15-12(16-20-14)7-11-3-1-5-21-11/h1-6,10H,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWHVYUHEIFBFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CS2)C3=NC(=NO3)CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。